molecular formula C21H19N2O2P B138053 Propanoic acid, 2-oxo-3-(triphenylphosphoranylidene)-, hydrazide CAS No. 149990-86-3

Propanoic acid, 2-oxo-3-(triphenylphosphoranylidene)-, hydrazide

Cat. No. B138053
M. Wt: 362.4 g/mol
InChI Key: PTYVROLATVVEJQ-UHFFFAOYSA-N
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Description

Propanoic acid, 2-oxo-3-(triphenylphosphoranylidene)-, hydrazide, also known as TPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of propanoic acid and is commonly used as a reagent in organic synthesis.

Mechanism Of Action

The mechanism of action of Propanoic acid, 2-oxo-3-(triphenylphosphoranylidene)-, hydrazide is not well-understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in organic molecules. This results in the formation of new bonds and the synthesis of new compounds.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Propanoic acid, 2-oxo-3-(triphenylphosphoranylidene)-, hydrazide. However, it has been found to be non-toxic and non-carcinogenic. It is also biodegradable and does not persist in the environment.

Advantages And Limitations For Lab Experiments

Propanoic acid, 2-oxo-3-(triphenylphosphoranylidene)-, hydrazide has several advantages in laboratory experiments. It is relatively inexpensive and readily available. It is also easy to handle and store. However, it has certain limitations, such as its limited solubility in some solvents and its tendency to decompose at high temperatures.

Future Directions

For research on Propanoic acid, 2-oxo-3-(triphenylphosphoranylidene)-, hydrazide include the development of new synthetic methods and the study of its potential applications in medicine and the environment.

Synthesis Methods

The synthesis of Propanoic acid, 2-oxo-3-(triphenylphosphoranylidene)-, hydrazide involves the reaction of propanoic acid with triphenylphosphine and hydrazine in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of Propanoic acid, 2-oxo-3-(triphenylphosphoranylidene)-, hydrazide as the final product.

Scientific Research Applications

Propanoic acid, 2-oxo-3-(triphenylphosphoranylidene)-, hydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It has also been used as a catalyst in the synthesis of various organic compounds.

properties

CAS RN

149990-86-3

Product Name

Propanoic acid, 2-oxo-3-(triphenylphosphoranylidene)-, hydrazide

Molecular Formula

C21H19N2O2P

Molecular Weight

362.4 g/mol

IUPAC Name

2-oxo-3-(triphenyl-λ5-phosphanylidene)propanehydrazide

InChI

InChI=1S/C21H19N2O2P/c22-23-21(25)20(24)16-26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,22H2,(H,23,25)

InChI Key

PTYVROLATVVEJQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=CC(=O)C(=O)NN)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)C(=O)NN)(C2=CC=CC=C2)C3=CC=CC=C3

Other CAS RN

149990-86-3

synonyms

2-Oxo-3-(triphenylphosphoranylidene)propanoic acid hydrazide

Origin of Product

United States

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